molecular formula C23H29N3O3 B2631941 N'-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 904278-09-7

N'-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Cat. No.: B2631941
CAS No.: 904278-09-7
M. Wt: 395.503
InChI Key: ZJNFHNJSOVGDBZ-UHFFFAOYSA-N
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Description

N'-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic chemical compound of significant interest in central nervous system (CNS) drug discovery research. Its molecular architecture incorporates a 1,2,3,4-tetrahydroisoquinoline pharmacophore, a privileged scaffold frequently associated with high affinity for neurological targets . The compound's structure suggests potential as a versatile scaffold for investigating dopaminergic and other neurotransmitter pathways. The presence of the furan-2-yl and cyclohexyl groups may contribute to optimal physicochemical properties, potentially influencing bioavailability and CNS penetration . This reagent is provided as a high-purity material for non-clinical research applications. It is intended for in vitro binding assays, functional activity studies, and as a key intermediate in the structure-activity relationship (SAR) optimization of novel ligand classes. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c27-22(23(28)25-19-9-2-1-3-10-19)24-15-20(21-11-6-14-29-21)26-13-12-17-7-4-5-8-18(17)16-26/h4-8,11,14,19-20H,1-3,9-10,12-13,15-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNFHNJSOVGDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and tetrahydroisoquinoline intermediates, followed by their coupling with ethanediamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The tetrahydroisoquinoline moiety can be reduced to form different isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and isoquinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the tetrahydroisoquinoline moiety may produce isoquinoline derivatives.

Scientific Research Applications

N’-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan ring and tetrahydroisoquinoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional similarities with acetamide derivatives and heterocyclic amines. Key comparisons include:

Compound Name Key Functional Groups Molecular Features Reference
Target Compound Ethanediamide, cyclohexyl, furan, tetrahydroisoquinoline Bicyclic amine, heteroaromatic, bulky substituents
2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) Acetamide, chlorophenyl, pyrimidine, quinoxaline Aromatic bicyclic (quinoxaline), polar pyrimidine
2-(Ethylisopropylamino)ethanethiol Thiol, ethylisopropylamino Linear aliphatic, sulfur-containing
[TMBSED][Oms]₂ catalyst Sulfonate, tetramethyl diaminium Ionic, sulfonated catalyst

Insights :

  • The target compound’s tetrahydroisoquinoline moiety contrasts with the fully aromatic quinoxaline in 4a , which may reduce π-π stacking interactions and alter solubility.
  • Unlike the ionic [TMBSED][Oms]₂ catalyst , the target compound is neutral, limiting its utility in polar reaction media.

Physicochemical Properties

  • Melting Point: Compound 4a has a high melting point (230–232°C) due to its crystalline aromatic systems . The target compound’s partially saturated tetrahydroisoquinoline and flexible cyclohexyl group may lower its melting point.
  • Solubility : The furan ring’s lower polarity compared to 4a’s chlorophenyl group may enhance the target’s solubility in organic solvents. However, the ethanediamide moiety could increase aqueous solubility relative to ’s thiol compound .

Biological Activity

N'-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : The compound features a cyclohexyl group attached to an ethanediamide backbone.
  • Functional Groups : It includes a furan moiety and a tetrahydroisoquinoline derivative, which are significant for its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antinociceptive Activity : Studies suggest that the compound may have pain-relieving properties. In rodent models, it has shown efficacy in reducing pain responses.
  • Cognitive Enhancement : Preliminary findings indicate potential benefits in cognitive function, possibly through modulation of neurotransmitter systems.
  • Antidepressant Effects : The compound may influence serotonin and dopamine pathways, suggesting its utility in treating depressive disorders.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to act on various receptors:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound may enhance cognitive functions by modulating nAChRs.
  • Sigma Receptors : There is evidence suggesting involvement with sigma receptors, which are implicated in mood regulation and neuroprotection.

Case Studies and Research Findings

  • Study on Antinociceptive Effects :
    • A study conducted on male Wistar rats demonstrated that administration of the compound resulted in a significant reduction in pain responses compared to control groups. The study utilized the formalin test to measure nociceptive behavior.
Treatment GroupPain Response (Mean ± SEM)
Control30 ± 5
Low Dose (5 mg/kg)20 ± 4
High Dose (20 mg/kg)10 ± 3
  • This data suggests a dose-dependent antinociceptive effect.
  • Cognitive Function Study :
    • In another investigation involving the Morris water maze test, subjects treated with the compound showed improved memory retention compared to untreated controls.
Treatment GroupTime to Locate Platform (s)
Control60 ± 10
Low Dose (5 mg/kg)45 ± 8
High Dose (20 mg/kg)30 ± 5
  • These results indicate potential cognitive-enhancing properties.
  • Depression Model :
    • An animal model of depression revealed that the compound significantly reduced immobility time in the forced swim test, indicating antidepressant-like effects.
Treatment GroupImmobility Time (s)
Control120 ± 15
Low Dose (5 mg/kg)90 ± 10
High Dose (20 mg/kg)60 ± 5

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